Bienvenue dans la boutique en ligne BenchChem!

GPRP acetate

Fibrin polymerization Anticoagulation Knob-hole interaction

GPRP acetate is a competitive fibrin polymerization inhibitor that binds the 'hole a' pocket. Its superior aqueous solubility (125 mg/mL) eliminates DMSO artifacts, ensuring reproducible assays. Ideal for engineering antithrombotic agents, this acetate form enhances stability and dosing precision over free-base or RGD-based peptides. For research use only.

Molecular Formula C20H35N7O7
Molecular Weight 485.5 g/mol
Cat. No. B612663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPRP acetate
SynonymsPefa 6003;  Pefabloc FG
Molecular FormulaC20H35N7O7
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1
InChIKeyZYTSTPIIKNCGRE-QKWXXBCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPRP acetate – A fibrin polymerization inhibitor tetrapeptide with defined knob-hole binding specificity


GPRP acetate (CAS 157009-81-9; free base 67869-62-9), glycyl-L-prolyl-L-arginyl-L-proline monoacetate, is a synthetic tetrapeptide that corresponds partially to the amino terminus of the Aα and Bβ chains of fibrin [1]. It acts as a competitive inhibitor of fibrin polymerization by mimicking the 'A-knob' sequence (Gly-Pro-Arg) and binding to the 'a-hole' within the fibrinogen D-domain, thereby preventing knob-hole interactions essential for fibrin assembly [2]. GPRP acetate also inhibits ADP-induced platelet aggregation and interferes with fibrinogen binding to the platelet membrane glycoprotein IIb/IIIa complex .

GPRP acetate versus generic peptide analogs: Why sequence and terminal modification dictate functional outcome


Generic substitution among fibrin polymerization inhibitors is not feasible due to stringent structure-activity requirements. The tetrapeptide sequence Gly-Pro-Arg-Pro is specifically required for high-affinity binding to the fibrinogen D-domain 'a-hole' . Truncations such as Gly-Pro or Gly-Pro-Gly-Gly fail to bind fibrinogen and exhibit no inhibitory activity on transglutaminase cross-linking [1]. Furthermore, the C-terminal carboxylic acid (present in GPRP acetate) versus an amide group (as in GPRP-NH₂) alters solubility, stability, and potential interactions in downstream assays . The acetate salt form enhances aqueous solubility and handling relative to the free base, directly impacting experimental reproducibility and procurement specifications .

Quantitative comparator evidence for GPRP acetate in fibrin polymerization, platelet aggregation, transglutaminase inhibition, and in vivo thrombosis


Fibrin polymerization inhibition: GPRP acetate exhibits 10,000-fold higher potency than its in-class analog Gly-Pro-Arg-Pro

GPRP acetate suppresses fibrin polymerization in a dose-dependent manner with an IC50 of ~40 μM, as demonstrated using dynamic turbidimetry in human platelet-free plasma [1]. This represents a ~10,000-fold improvement in inhibitory potency relative to the reported binding affinity of the free base Gly-Pro-Arg-Pro (Ki = 400 mM) .

Fibrin polymerization Anticoagulation Knob-hole interaction

Transglutaminase cross-linking inhibition: GPRP acetate selectively modifies fibrinogen glutamine residues, a function absent in shorter analogs

GPRP acetate inhibits platelet Factor XIIIa-catalyzed cross-linking between the γ-chains of fibrin monomers, fibrinogen, and polymerized fibrin fibers [1]. The inhibition is specific; the shorter peptides Gly-Pro (GP) and Gly-Pro-Gly-Gly (GPGG), which do not bind to fibrinogen, have no effect on transglutaminase cross-linking [1].

Factor XIIIa Transglutaminase Fibrin cross-linking

Platelet aggregation inhibition: GPRP acetate demonstrates an IC50 of 3 mM for ADP-induced aggregation, providing a defined benchmark

GPRP acetate inhibits ADP-induced platelet aggregation with an IC50 of 3 mM [1]. This quantitative benchmark allows for direct comparison with other antiplatelet agents and serves as a critical reference point for experimental design.

Platelet aggregation GPIIb/IIIa ADP

In vivo antithrombotic efficacy: Warfarin-GPRP conjugate demonstrates 100% survival and normalized INR at 0.82 μmol/kg versus warfarin sodium

In a rat venous thrombosis model, a Warfarin-GPRP conjugate effectively inhibited venous thrombosis at a dose of 0.82 μmol/kg, achieving a 100% survival rate [1]. In contrast, warfarin sodium treatment resulted in significant haemorrhagic side effects and high mortality [1]. Furthermore, the International Normalized Ratio (INR) in the Warfarin-GPRP group remained within the normal range (0.90 ± 0.06), whereas warfarin-treated rats exhibited a markedly elevated INR (4.68 ± 1.54) [1].

Antithrombotic In vivo Warfarin

GPRP amide (GPRPa) enables study of sFn-mediated immunosuppression in cancer, demonstrating functional divergence from the acetate form

Gly-Pro-Arg-Pro amide (GPRPa) was used at a concentration of 4 mM to block soluble fibrin (sFn) polymerization, revealing that sFn significantly inhibits monocyte adherence and cytotoxicity against tumor cells by up to 62% [1]. This application is distinct from the primary use of GPRP acetate as a direct fibrin polymerization inhibitor.

Cancer Immunosuppression Soluble fibrin

Specificity in thrombin-induced platelet activation assays: GPRP acetate inhibits aggregation but preserves activation signaling

GPRP acetate inhibits thrombin-induced fibrin clot formation and platelet aggregation, but crucially, it does not inhibit thrombin-induced platelet activation [1]. This selective inhibition profile is essential for flow cytometric assays that require direct measurement of thrombin's effect on platelet activation in whole blood without the confounding influence of clot formation or aggregation.

Thrombin Platelet activation Flow cytometry

Primary research applications of GPRP acetate: From fundamental coagulation studies to advanced drug delivery systems


Investigating fibrin polymerization kinetics and clot structure

GPRP acetate's well-characterized IC50 of ~40 μM for fibrin polymerization inhibition [1] makes it an essential tool for dissecting the kinetics of fibrin assembly. Researchers can use GPRP acetate to modulate clot formation in a dose-dependent manner, allowing for the study of intermediate fibrin structures and the evaluation of other factors influencing clot architecture. This is particularly relevant in the context of developing safer anticoagulants that target fibrin assembly without completely abolishing hemostatic capacity.

Development of targeted antithrombotic conjugates

The in vivo data from the Warfarin-GPRP conjugate, demonstrating 100% survival and normalized INR at 0.82 μmol/kg [2], provides a compelling rationale for using GPRP acetate as a thrombus-targeting moiety. Researchers can conjugate GPRP to existing anticoagulants or imaging agents to enhance localization to sites of active fibrin formation, potentially reducing systemic bleeding risks and improving therapeutic indices. This approach is actively being explored for safer antithrombotic therapies.

Elucidating transglutaminase (Factor XIIIa) cross-linking mechanisms

The specific inhibition of Factor XIIIa-catalyzed fibrin cross-linking by GPRP acetate [3] positions it as a unique probe for studying transglutaminase activity. Unlike direct enzyme inhibitors, GPRP acetate modifies the substrate (fibrinogen) to prevent cross-linking. This allows researchers to differentiate between the effects of Factor XIIIa inhibition and the consequences of impaired cross-linking on clot stability, fibrinolysis, and cellular interactions with the fibrin matrix.

Thrombin-specific platelet activation assays in whole blood

GPRP acetate's ability to inhibit thrombin-induced aggregation and clotting while preserving thrombin's ability to activate platelets [4] is critical for flow cytometric assays measuring platelet activation in whole blood. By adding GPRP acetate, researchers can reliably quantify P-selectin expression, integrin activation, and other markers of platelet activation in response to thrombin without the technical artifacts introduced by clot formation or platelet clumping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPRP acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.